molecular formula C12H13BrO4 B3043775 Ethyl (2-acetyl-5-bromophenoxy)acetate CAS No. 91721-00-5

Ethyl (2-acetyl-5-bromophenoxy)acetate

Cat. No.: B3043775
CAS No.: 91721-00-5
M. Wt: 301.13 g/mol
InChI Key: PGUVXOSOXJYRQT-UHFFFAOYSA-N
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Description

Ethyl (2-acetyl-5-bromophenoxy)acetate is an organic compound with the molecular formula C12H13BrO4 and a molecular weight of 301.13 g/mol . This compound is characterized by the presence of an ethyl ester group, an acetyl group, and a bromophenoxy moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-acetyl-5-bromophenoxy)acetate typically involves the reaction of 2-acetyl-5-bromophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate (K2CO3) in anhydrous acetone . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-acetyl-5-bromophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy moiety can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be carried out using sodium hydroxide (NaOH) in water.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.

Major Products Formed

    Nucleophilic Substitution: Substituted phenoxyacetates with various functional groups.

    Ester Hydrolysis: 2-acetyl-5-bromophenoxyacetic acid and ethanol.

    Oxidation: Carboxylic acids or other oxidized derivatives of the acetyl group.

Scientific Research Applications

Ethyl (2-acetyl-5-bromophenoxy)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of ethyl (2-acetyl-5-bromophenoxy)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromophenoxy moiety can facilitate binding to specific sites, while the acetyl group may undergo metabolic transformations to exert its effects. The exact pathways and molecular targets involved are subject to ongoing research.

Comparison with Similar Compounds

Ethyl (2-acetyl-5-bromophenoxy)acetate can be compared with other similar compounds, such as:

    Ethyl (2-bromophenoxy)acetate: Lacks the acetyl group, which may result in different reactivity and biological activity.

    Ethyl (2-acetylphenoxy)acetate: Lacks the bromine atom, which may affect its chemical properties and interactions with biological targets.

    Ethyl (2-acetyl-4-bromophenoxy)acetate: Similar structure but with the bromine atom in a different position, potentially leading to different reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2-acetyl-5-bromophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-16-12(15)7-17-11-6-9(13)4-5-10(11)8(2)14/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUVXOSOXJYRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)Br)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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